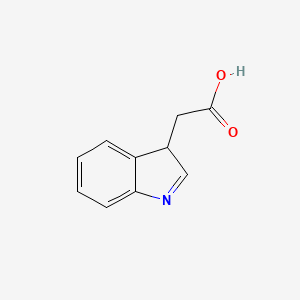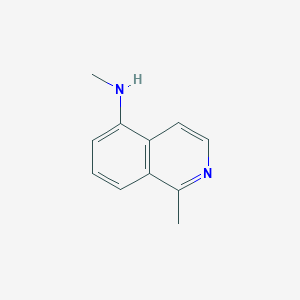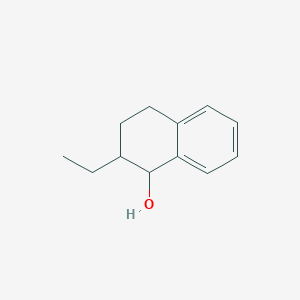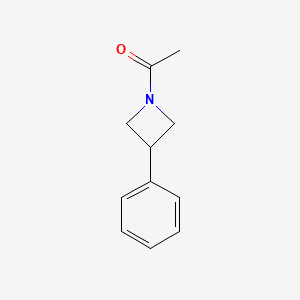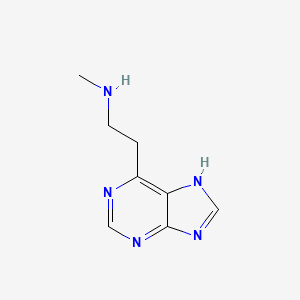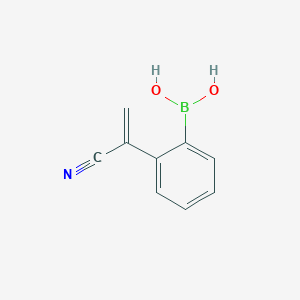
(2-(1-Cyanovinyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(1-Cyanovinyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This particular compound features a cyanovinyl group attached to the phenyl ring, making it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1-Cyanovinyl)phenyl)boronic acid typically involves the reaction of 2-bromophenylboronic acid with acrylonitrile under palladium-catalyzed conditions. The reaction proceeds through a Suzuki-Miyaura coupling mechanism, where the boronic acid reacts with the acrylonitrile in the presence of a palladium catalyst and a base, such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: (2-(1-Cyanovinyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The cyanovinyl group can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed:
Oxidation: Boronic esters or anhydrides.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(2-(1-Cyanovinyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (2-(1-Cyanovinyl)phenyl)boronic acid primarily involves its role as a Lewis acid. The boron atom in the boronic acid group can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including cross-coupling reactions where the boronic acid group facilitates the formation of carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the cyanovinyl group, making it less versatile in certain reactions.
2-Cyanophenylboronic acid: Similar structure but without the vinyl group, leading to different reactivity.
4-Formylphenylboronic acid: Contains a formyl group instead of a cyanovinyl group, resulting in different chemical properties.
Uniqueness: (2-(1-Cyanovinyl)phenyl)boronic acid is unique due to the presence of both the cyanovinyl and boronic acid groups. This combination allows it to participate in a broader range of chemical reactions and makes it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C9H8BNO2 |
|---|---|
Molekulargewicht |
172.98 g/mol |
IUPAC-Name |
[2-(1-cyanoethenyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H8BNO2/c1-7(6-11)8-4-2-3-5-9(8)10(12)13/h2-5,12-13H,1H2 |
InChI-Schlüssel |
GFDSBEIMHAHDDN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1C(=C)C#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









